Norvancomycin vs. Vancomycin: Equivalent MIC50 and MIC90 Against Staphylococcus aureus and Enterococcus Species
In a multicentre cross-sectional study conducted across 24 hospitals in 18 provinces in China (2019), norvancomycin and vancomycin demonstrated statistically identical in vitro activity against Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis. Both compounds exhibited MIC50 values of 1 mg/L and MIC90 values of 2 mg/L across all tested strains [1]. The 255 S. aureus, 117 E. faecalis, and 114 E. faecium isolates showed no significant difference in susceptibility between the two glycopeptides [2].
| Evidence Dimension | In vitro antibacterial activity (MIC50/MIC90) |
|---|---|
| Target Compound Data | MIC50 = 1 mg/L; MIC90 = 2 mg/L |
| Comparator Or Baseline | Vancomycin: MIC50 = 1 mg/L; MIC90 = 2 mg/L |
| Quantified Difference | No significant difference (identical MIC50/MIC90 values) |
| Conditions | Broth microdilution; automated instrumentation method; 486 clinical isolates from 24 Chinese hospitals |
Why This Matters
For procurement in Chinese clinical or research settings, norvancomycin offers equivalent in vitro potency to vancomycin against key Gram-positive pathogens, enabling direct substitution without efficacy compromise.
- [1] In Vitro Activity of Sixteen Drugs Against Staphylococcus Aureus, Enterococcus Faecalis and Enterococcus Faecium: A Multicentre Cross-sectional Study in China. Infect Drug Resist. 2023;16:5339-5347. View Source
- [2] DOAJ. In Vitro Activity of Sixteen Drugs Against Staphylococcus Aureus, Enterococcus Faecalis and Enterococcus Faecium: A Multicentre Cross-sectional Study in China. Directory of Open Access Journals. View Source
